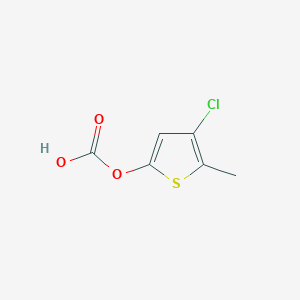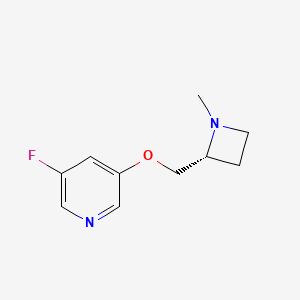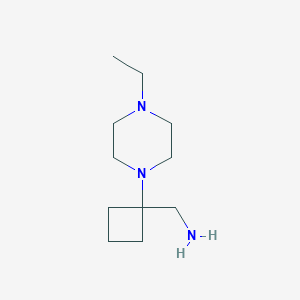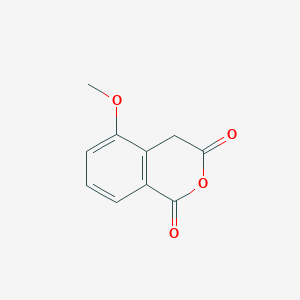
(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a cyclohexene ring, which is further substituted with an ethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid typically involves the borylation of cyclohexene derivatives. One common method is the hydroboration of cyclohexene with borane, followed by oxidation to yield the boronic acid. The ethoxycarbonyl group can be introduced through esterification reactions using ethyl chloroformate or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the borylation and subsequent functionalization steps. The use of automated reactors and stringent quality control measures ensures the consistency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as bromine or iodine, often in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Halogenated cyclohexene derivatives.
Aplicaciones Científicas De Investigación
(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This reactivity is exploited in various chemical transformations and biological applications, where the compound can act as a ligand or a reactive intermediate.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene-1-boronic acid: Lacks the ethoxycarbonyl group, resulting in different reactivity and applications.
4-(Cyclohex-1-en-1-yl)phenylboronic acid:
Pinacol boronic esters: More stable and commonly used in organic synthesis, but with different functional group compatibility.
Uniqueness
(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid is unique due to the presence of both the boronic acid and ethoxycarbonyl groups, which provide a versatile platform for various chemical reactions and applications. Its ability to participate in cross-coupling reactions and form stable complexes with biological molecules makes it a valuable compound in both research and industrial settings.
Propiedades
IUPAC Name |
(4-ethoxycarbonylcyclohexen-1-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h5,7,12-13H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDDGNMOBOAZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)C(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)


![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)

![Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11903275.png)

![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11903288.png)



![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11903310.png)

